N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide
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Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide is the histamine H3 receptor (H3R) and dopaminergic receptors, mainly D2R and D3R . These receptors are primarily found in the central nervous system (CNS) and play a crucial role in modulating neurotransmitter release .
Mode of Action
The compound interacts with its targets by binding to these receptors, thereby inhibiting the release of histamine and other neurotransmitters such as norepinephrine, acetylcholine, and serotonin . This interaction results in changes in neurotransmission, which can have various effects depending on the specific physiological context.
Biochemical Pathways
These effects could potentially alter various downstream processes, including mood regulation, cognitive function, and other CNS-related activities .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its target receptors. By inhibiting the release of certain neurotransmitters, it can influence various physiological processes. For instance, it has been suggested that some compounds with similar structures have immunosuppressive activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(22-15-7-3-2-4-8-15)18(20)19-11-14-12-21-17-10-6-5-9-16(14)17/h2-10,13-14H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOGXOAJYHXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C12)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.